![molecular formula C14H12F3N5O B11035614 6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11035614.png)
6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a methoxyphenyl group, a methyl group, and a trifluoromethyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring, using reagents such as halides or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Some studies report significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis and other bacterial infections .
Agricultural Applications
The antifungal properties of triazolopyrimidine compounds have been explored in agricultural contexts:
- Fungicidal Activity : Compounds similar to 6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have demonstrated effective antifungal activity against plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in crop protection .
Material Science
The unique chemical structure of this compound facilitates its use in developing new materials:
- Polymer Chemistry : Research indicates that trifluoromethyl-substituted triazolopyrimidines can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Anticancer Activity
In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds with similar structural motifs to this compound exhibited notable cytotoxic effects against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity showcased that certain derivatives effectively inhibited the growth of Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. This positions these compounds as potential candidates for further development into therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in their substituents and biological activities.
Triazolo[4,3-a]pyrazines: These compounds have a different ring fusion pattern and exhibit distinct chemical and biological properties.
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Biological Activity
6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12F3N5O with a molecular weight of 323.27 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety, which is known to confer various biological activities.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 945333-51-7 |
Molecular Formula | C14H12F3N5O |
Molecular Weight | 323.27 g/mol |
Anticancer Activity
Research has indicated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer). Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
A study found that a related compound with a similar structure inhibited cell growth in MCF-7 cells with an IC50 value of 3.91 μM and induced apoptosis through modulation of the ERK signaling pathway . This suggests that the target compound may also possess similar mechanisms of action.
Antimicrobial Activity
Compounds in this class have been reported to exhibit antimicrobial properties. For example, triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Other Biological Activities
Apart from anticancer and antimicrobial activities, triazolo-pyrimidine derivatives have been explored for their anti-inflammatory and antioxidant properties. These compounds can modulate inflammatory pathways and scavenge free radicals, contributing to their therapeutic potential in various diseases .
Case Studies
Case Study 1: Antiproliferative Effects
In a recent study involving the synthesis of triazolo-pyrimidine derivatives, several compounds were evaluated for their antiproliferative activities against human cancer cell lines. One derivative exhibited an IC50 value of 9.47 μM against MGC-803 cells and showed significant inhibition of colony formation . This highlights the potential of these compounds as leads in anticancer drug development.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of triazolo-pyrimidine derivatives against pathogenic bacteria. The results indicated that specific compounds had notable antibacterial activity comparable to standard antibiotics like chloramphenicol . This underscores the versatility of these compounds in addressing infectious diseases.
Properties
Molecular Formula |
C14H12F3N5O |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H12F3N5O/c1-7-10(8-3-5-9(23-2)6-4-8)11(18)22-13(19-7)20-12(21-22)14(15,16)17/h3-6H,18H2,1-2H3 |
InChI Key |
PGUAHPVOYKRRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C(F)(F)F |
Origin of Product |
United States |
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